molecular formula C14H10N4O2 B1661159 N-(2-nitrophenyl)quinazolin-4-amine CAS No. 88404-42-6

N-(2-nitrophenyl)quinazolin-4-amine

Cat. No.: B1661159
CAS No.: 88404-42-6
M. Wt: 266.25 g/mol
InChI Key: JUTKPCQZYLEVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Nitrophenyl)quinazolin-4-amine (CAS 88404-42-6) is a specialist research chemical belonging to the quinazolinamine class of compounds. This scaffold is of significant interest in medicinal chemistry, particularly in the field of oncology, for investigating and overcoming multidrug resistance (MDR) in cancer cells . Quinazolinamine derivatives are recognized for their potent inhibitory activity against key ATP-binding cassette (ABC) transporters, specifically Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp) . These transporters are often overexpressed in cancer cells, allowing them to expel chemotherapeutic agents and leading to treatment failure. Compounds like N-(2-nitrophenyl)quinazolin-4-amine have the potential to block these efflux pumps, thereby increasing the intracellular concentration and efficacy of anticancer drugs . Researchers can utilize this compound as a valuable tool to probe the mechanisms of drug resistance and develop new therapeutic strategies. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88404-42-6

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

N-(2-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C14H10N4O2/c19-18(20)13-8-4-3-7-12(13)17-14-10-5-1-2-6-11(10)15-9-16-14/h1-9H,(H,15,16,17)

InChI Key

JUTKPCQZYLEVNQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(2-nitrophenyl)quinazolin-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among its myriad derivatives, N-(2-nitrophenyl)quinazolin-4-amine emerges as a compound of significant interest, strategically functionalized for potential applications in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, its physicochemical and spectroscopic properties, and a discussion of its potential biological significance, grounded in the established pharmacology of the 4-aminoquinazoline class.

Chemical Structure and Properties

N-(2-nitrophenyl)quinazolin-4-amine is an aromatic amine derivative characterized by a quinazoline core linked to a 2-nitrophenyl group via a secondary amine bridge at the 4-position. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule.

Caption: Chemical structure of N-(2-nitrophenyl)quinazolin-4-amine.

Physicochemical Properties
PropertyValueSource
CAS Number 88404-42-6[1]
Molecular Formula C₁₄H₁₀N₄O₂[1]
Molecular Weight 266.26 g/mol Calculated
Appearance Expected to be a solidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Inferred
SMILES O=[O-][1]

Synthesis of N-(2-nitrophenyl)quinazolin-4-amine

The most direct and widely employed method for the synthesis of 4-aminoquinazoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction of a 4-chloroquinazoline precursor with a primary amine.[2][3] This approach is highly versatile and allows for the introduction of a diverse range of substituents at the 4-position.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-Chloroquinazoline C S N Ar Reaction (Solvent, Base, Heat) A->C B 2-Nitroaniline B->C D N-(2-nitrophenyl)quinazolin-4-amine C->D

Caption: Synthetic workflow for N-(2-nitrophenyl)quinazolin-4-amine.

Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible method for the synthesis of N-(2-nitrophenyl)quinazolin-4-amine. Researchers should note that optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary to achieve optimal yields and purity.

Materials:

  • 4-Chloroquinazoline

  • 2-Nitroaniline

  • Anhydrous isopropanol (or another suitable high-boiling solvent like dioxane or DMF)

  • A suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Standard laboratory glassware for reflux and work-up

  • Purification apparatus (e.g., column chromatography or recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinazoline (1.0 equivalent) and 2-nitroaniline (1.0-1.2 equivalents) in anhydrous isopropanol.

  • Addition of Base: Add the base (e.g., triethylamine, 1.5-2.0 equivalents) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent can be removed under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to yield the pure N-(2-nitrophenyl)quinazolin-4-amine.

Causality in Experimental Choices:

  • Solvent: A high-boiling polar aprotic or protic solvent is chosen to facilitate the dissolution of the reactants and to allow the reaction to be conducted at an elevated temperature, which is often necessary to overcome the activation energy of the SNAr reaction.[4]

  • Base: The inclusion of a non-nucleophilic organic base is crucial to neutralize the in-situ generated HCl, which would otherwise protonate the amine nucleophile, rendering it unreactive.[4]

  • Equivalents of Amine: A slight excess of the amine nucleophile can be used to drive the reaction to completion.

Spectroscopic Profile (Predicted)

While specific experimental spectra for N-(2-nitrophenyl)quinazolin-4-amine are not widely published, a predicted spectroscopic profile can be constructed based on the known spectral characteristics of the quinazoline and nitrophenyl moieties.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Quinazoline Protons: A set of signals in the aromatic region (typically δ 7.5-8.8 ppm) corresponding to the protons on the quinazoline ring system. The proton at position 2 of the quinazoline ring is expected to appear as a singlet at a downfield chemical shift.

  • Nitrophenyl Protons: A distinct set of signals in the aromatic region corresponding to the four protons of the 2-nitrophenyl group. The electronic environment of these protons will be influenced by the nitro group and the amine linker.

  • Amine Proton: A broad singlet corresponding to the N-H proton, which may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • The spectrum is expected to show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The chemical shifts of the carbons in the quinazoline and nitrophenyl rings will be in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the nitro group will be significantly deshielded.

IR (Infrared) Spectroscopy
  • N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

  • C=N and C=C Stretching: A series of sharp absorption bands in the region of 1500-1650 cm⁻¹ characteristic of the quinazoline ring system.

  • N-O Stretch: Strong absorption bands in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) corresponding to the nitro group.

Mass Spectrometry (MS)
  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.26 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the quinazoline ring.

Potential Biological Activity and Applications in Drug Development

The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[7] Derivatives of this core are known to exhibit a broad range of pharmacological activities.

Anticancer Potential

A significant number of 4-aminoquinazoline derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. For example, gefitinib and erlotinib are well-known EGFR (Epidermal Growth Factor Receptor) inhibitors used in the treatment of non-small cell lung cancer.[2] The N-phenyl group at the 4-position is a key pharmacophoric feature for this activity. The introduction of a 2-nitrophenyl group could modulate the binding affinity and selectivity for various kinase targets.

Anti-inflammatory and Other Activities

Quinazoline derivatives have also been reported to possess anti-inflammatory, antimicrobial, and anticonvulsant properties.[8][9] The specific biological activities of N-(2-nitrophenyl)quinazolin-4-amine would need to be elucidated through dedicated in vitro and in vivo screening assays. The nitro group could also serve as a handle for further chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

As a novel chemical entity with limited toxicological data, N-(2-nitrophenyl)quinazolin-4-amine should be handled with care in a laboratory setting. Standard safety precautions for handling chemical reagents should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(2-nitrophenyl)quinazolin-4-amine is a strategically designed molecule that holds promise for further investigation in the field of medicinal chemistry. Its synthesis is accessible through established methodologies, and its structure incorporates the pharmacologically significant 4-aminoquinazoline scaffold. While detailed experimental data on its properties and biological activities are currently limited, this technical guide provides a solid foundation for researchers to initiate studies on this compound. Further exploration of its synthesis, characterization, and biological evaluation is warranted to unlock its full therapeutic potential.

References

  • Sánchez, M., et al. (2018b). On the other hand, the reaction between 4-chloroquinazoline with aniline suggested a stwS N Ar route being the first step (nucleophilic attack) the RDS of the reaction mechanism. Journal of Physical Organic Chemistry, 31(11), e3865.
  • Arfan, M., et al. (2008). For the biological activity of quinazoline derivatives. Journal of the Chemical Society of Pakistan, 30(4), 595-601.
  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Organic Chemistry: An Indian Journal.
  • Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. Journal of Chemical Research, 40(9), 573-575.
  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975.
  • Reaction of 4-chloroquinazolines (C) with different amines leading to compounds 1-34 (a), 35-42 (b) and 43-52 (c).
  • Compound N-(2-methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine. Chemdiv.
  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Molecules, 20(11), 20596-20610.
  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Lorestan University of Medical Sciences.
  • Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica, 4(2), 699-706.
  • Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Deriv
  • Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies.
  • N-(4-methyl-2-quinolinyl)-N-(2-nitrophenyl)amine.
  • Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives.
  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • N-(4-Morpholinophenyl)-2-(4-nitrophenyl)quinazolin-4-amine. BLDpharm.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Omega, 5(31), 19575-19587.
  • Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • N4-phenyl-quinazoline-4-amine derivatives and related compounds as ErbB type I receptor tyrosine kinase inhibitors for the treatment of hyperproliferative diseases.
  • 2-(3-nitrophenyl)-N-phenylquinazolin-4-amine. BindingDB.
  • Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research.
  • 2-phenyl-4-quinazolinone compounds, 2-phenyl-4-alkoxy-quinazoline compounds and their pharmaceutical compositions.
  • A process for the preparation of mirabegron and its pharmaceutically acceptable salts.
  • 1,3-Dimethylbarbituric acid for synthesis. Sigma-Aldrich.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. Asian Journal of Chemistry.
  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents.
  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives.
  • 1,3-Dimethylbarbituric acid, 98%. Ottokemi.
  • Cas 769-42-6,1,3-Dimethylbarbituric acid. LookChem.
  • Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115194.

Sources

N-(2-nitrophenyl)quinazolin-4-amine EGFR tyrosine kinase inhibition

Technical Whitepaper: -(2-nitrophenyl)quinazolin-4-amine as an EGFR Probe

Part 1: Molecular Architecture & Binding Mechanism

The Pharmacophore

The 4-anilinoquinazoline scaffold acts as an ATP-competitive inhibitor.[1] It functions by docking into the catalytic cleft of the EGFR kinase domain, preventing the binding of Adenosine Triphosphate (ATP) and the subsequent autophosphorylation of tyrosine residues (e.g., Y1068, Y1173).

Binding Mode Analysis

The binding affinity of

  • Hinge Region Interaction (The Anchor): The N1 nitrogen of the quinazoline ring acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide of Met793 .

  • Solvent Front Interaction: The N3 nitrogen is solvent-exposed but contributes to the dipole alignment within the pocket.

  • Hydrophobic Pocket II (The Variable Region): The aniline ring occupies the hydrophobic pocket.

    • Critical SAR Insight: The 2-nitro (

      
      -NO
      
      
      )
      group introduces significant steric bulk at the ortho position. Unlike small ortho substituents (e.g., Fluorine) or meta substituents (e.g., Bromine in PD153035), the 2-nitro group forces the aniline ring into a highly twisted conformation relative to the quinazoline core (dihedral angle > 60°). This twist can destabilize the optimal
      
      
      -stacking interactions with Phe771 or Leu844 , often resulting in reduced potency compared to 3-substituted analogues.
Signaling Pathway Blockade

The following diagram illustrates the downstream cascades inhibited by this molecule upon successful binding.

EGFR_PathwayLigandEGF LigandEGFREGFR (ErbB1)Tyrosine KinaseLigand->EGFRActivationGRB2GRB2 / SOSEGFR->GRB2pY1068PI3KPI3KEGFR->PI3KInhibitorN-(2-nitrophenyl)quinazolin-4-amineInhibitor->EGFR  ATP Competition (Blockade)RASRAS (GDP -> GTP)GRB2->RASRAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKProliferationCell Proliferation(Gene Transcription)ERK->ProliferationAKTAKT (PKB)PI3K->AKTmTORmTORAKT->mTORSurvivalCell Survival(Anti-Apoptosis)mTOR->Survival

Caption: Logical flow of EGFR signal transduction and the point of competitive inhibition by the quinazoline derivative.

Part 2: Chemical Synthesis Protocol

Challenge: The ortho-nitro group on the aniline makes the amine extremely non-nucleophilic due to strong electron-withdrawing induction (-I) and steric hindrance. Standard S

Recommended Route: Acid-Catalyzed Nucleophilic Aromatic Substitution.

Retrosynthetic Analysis

Target Molecule



Step-by-Step Methodology
Step 1: Synthesis of 4-Chloroquinazoline (Intermediate A)
  • Reagents: Quinazolin-4(3H)-one (1.0 eq), POCl

    
     (Phosphorus oxychloride, solvent/reagent), 
    
    
    -Diethylaniline (Cat.).
  • Procedure:

    • Suspend quinazolin-4(3H)-one in neat POCl

      
       (10 vol).
      
    • Add catalytic

      
      -diethylaniline.
      
    • Reflux at 105°C for 2–4 hours until the solution becomes clear (monitoring by TLC, eluent 30% EtOAc/Hexane).

    • Workup (Critical): Evaporate excess POCl

      
      in vacuo. Pour the residue slowly onto crushed ice/ammonia water to neutralize. Extract with DCM. Dry over MgSO
      
      
      .
    • Yield Expectation: >85% (Yellow solid).

Step 2: Coupling (The Difficult Step)
  • Reagents: 4-Chloroquinazoline (1.0 eq), 2-Nitroaniline (1.2 eq), Isopropanol (iPrOH) or Ethoxyethanol.

  • Procedure:

    • Dissolve 4-chloroquinazoline in iPrOH (10 mL/g).

    • Add 2-nitroaniline.

    • Crucial Modification: Due to the weak nucleophilicity of 2-nitroaniline, standard reflux may be insufficient. Use Microwave Irradiation at 150°C for 30 mins OR reflux in ethoxyethanol (bp 135°C) for 12 hours.

    • Catalysis: If conversion is low, add 1.0 eq of HCl (dioxane solution) to protonate the quinazoline N1, activating the C4 position for attack.

  • Isolation:

    • Cool the reaction mixture. The hydrochloride salt of the product may precipitate.

    • Filter and wash with cold iPrOH and Et

      
      O.
      
    • Neutralize with saturated NaHCO

      
       to obtain the free base.
      
  • Purification: Recrystallization from Ethanol/DMF.

Synthesis_WorkflowStartQuinazolin-4(3H)-oneStep1Chlorination(POCl3, Reflux)Start->Step1Inter4-ChloroquinazolineStep1->InterStep2Nucleophilic Subst.(2-Nitroaniline, iPrOH, HCl)Inter->Step2FinalN-(2-nitrophenyl)quinazolin-4-amineStep2->Final

Caption: Synthesis route via activation of the quinazoline core followed by difficult nucleophilic attack.

Part 3: Biochemical Profiling (Self-Validating Protocols)

To validate the activity of N-(2-nitrophenyl)quinazolin-4-amine, you must run a comparative kinase assay against a known standard (e.g., Gefitinib).

In Vitro Kinase Assay (ADP-Glo / FRET)

Objective: Determine the IC

Protocol:

  • Enzyme Prep: Recombinant human EGFR kinase domain (0.2 ng/µL).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.1 mg/mL).

  • ATP Concentration: Perform at

    
     apparent for ATP (typically 10–20 µM) to ensure competitive inhibition is detectable.
    
  • Compound Dosing: 10-point dose-response (10 µM down to 0.1 nM) in DMSO.

  • Reaction: Incubate Kinase + Substrate + Compound + ATP for 60 mins at RT.

  • Detection: Add ADP-Glo reagent (Promega) to deplete ATP and convert ADP to Luciferase signal.

  • Validation Rule: The Z-factor must be > 0.5. The IC

    
     of the reference (Gefitinib) must fall within 3-fold of historical data (approx. 2–5 nM).
    
Cellular Viability Assay (MTT/MTS)

Objective: Confirm cell membrane permeability and target engagement in living systems.

Cell Lines:

  • A431: EGFR-overexpressing (High sensitivity).

  • A549: Wild-type EGFR (Moderate sensitivity).

  • T47D: EGFR-low (Negative control).

Data Presentation Template:

CompoundA431 IC

(nM)
A549 IC

(nM)
EGFR Enzyme IC

(nM)

-(2-nitrophenyl)...
ExperimentalExperimentalExperimental
Gefitinib (Control) ~10–20~100–5002–5
DMSO (Vehicle) >10,000>10,000N/A

Note: Expect the 2-nitro analogue to show higher IC

Part 4: References

  • Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Source: Journal of Biological Chemistry (2002).[2] URL:[Link] Context: Defines the binding mode of the 4-anilinoquinazoline scaffold (Erlotinib/Gefitinib parent structures) to the ATP pocket.

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Source: Clinical and Experimental Pharmacology and Physiology (1996).[1] URL:[Link] Context: Establishes the SAR rules, specifically that 3-substituted anilines are preferred over 2-substituted (ortho) variants for potency.

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors. Source: Bioorganic & Medicinal Chemistry (2014).[3] URL:[Link] Context: Discusses the synthesis and modification of the 4-anilinoquinazoline scaffold, including nitro-group containing variants.

  • Quinazoline Synthesis via Nucleophilic Aromatic Substitution. Source: Organic Chemistry Portal. URL:[Link] Context: Provides the foundational chemical protocols for the chlorination and amination steps described in Part 2.

Introduction: The Quinazoline Scaffold and the Influence of Nitro-Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and LogP Values of Nitro-Substituted Quinazolines for Drug Development

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3][4] The introduction of a nitro (-NO₂) group to this scaffold can significantly modulate its electronic properties, reactivity, and biological activity. The strong electron-withdrawing nature of the nitro group can influence molecular interactions with biological targets, such as the Epidermal Growth Factor Receptor (EGFR), making nitro-substituted quinazolines a focal point in modern drug discovery.[5][6]

This guide provides a detailed examination of two fundamental physicochemical properties of nitro-substituted quinazolines: Molecular Weight (MW) and the octanol-water partition coefficient (LogP). Understanding and optimizing these parameters is not merely a formulaic step but a cornerstone of rational drug design, directly impacting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic potential.

Pillar 1: The Criticality of Molecular Weight and LogP in Drug Design

The journey of a drug from administration to its target site is a complex process governed by its physicochemical characteristics. Molecular weight and lipophilicity (quantified by LogP) are paramount among these.

Molecular Weight (MW): More Than Just Mass

Molecular weight is a critical determinant of a drug's pharmacokinetics.[7] While seemingly simple, it profoundly affects a molecule's ability to traverse biological membranes. Lipinski's "Rule of Five" posits that for a compound to have good oral bioavailability, its molecular weight should ideally be less than 500 g/mol .[7][8] The rationale is that larger molecules exhibit poorer absorption and permeation, struggling to pass through the lipid bilayers of cell membranes.[7] This guideline is a crucial checkpoint in early-stage drug development, steering chemists toward compounds with a higher probability of success.

LogP: The Balance Between Water and Fat

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential properties in drug design. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. For convenience, this is expressed on a logarithmic scale as LogP.[9][10]

  • A positive LogP indicates a lipophilic or "fat-loving" compound, which can readily cross cell membranes but may have poor aqueous solubility, leading to sequestration in fatty tissues and potential toxicity.[10]

  • A negative LogP signifies a hydrophilic or "water-loving" compound, which has good solubility in aqueous environments like blood plasma but may be unable to cross lipid membranes to reach its intracellular target.[9]

An optimal LogP value, therefore, strikes a delicate balance. According to Lipinski's Rule of Five, an orally active drug should have a LogP value of less than 5.[11] For many successful oral drugs, the mean LogP is around 2.5.[12] This balance is essential for a drug to be soluble enough for systemic circulation while being lipophilic enough to permeate tissues and engage its target.

Quantitative Data for Selected Nitro-Substituted Quinazolines

The following table summarizes the molecular weight and LogP values for several representative nitro-substituted quinazolines, providing a quantitative basis for understanding their drug-like properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP ValueLogP TypeReference
6-NitroquinazolineC₈H₅N₃O₂175.140.8Calculated (XLogP3)[13]
4-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolineC₂₀H₁₂N₄O₄372.345.63Calculated[14]
3-(4-methoxyphenyl)-2-methyl-6-nitroquinazolin-4(3H)-oneC₁₆H₁₃N₃O₄311.29Not specified-[15]
2-(3-Methoxynaphthalen-2-yl)-8-nitroquinazolin-4(3H)-oneC₂₁H₁₅N₃O₄389.36Not specified-[16]

Note: The LogP values listed are computationally derived and serve as excellent predictors for initial screening. Experimental validation is a crucial subsequent step.

Methodologies for the Determination of MW and LogP

Accurate determination of molecular weight and LogP is essential for validating drug candidates. This involves both computational and experimental approaches, each with its own rationale and application.

Protocol 1: Molecular Weight Calculation

The molecular weight of a compound is an absolute value derived from its molecular formula. It is the sum of the atomic weights of all atoms in the molecule.

Causality: This is the most fundamental physicochemical property. It is calculated first as it provides the basis for molar concentrations and is a primary filter in drug-likeness assessments like the Rule of Five.[7]

Step-by-Step Methodology:

  • Determine the Molecular Formula: Identify the type and number of each atom in the molecule. For 6-Nitroquinazoline, the formula is C₈H₅N₃O₂.[13]

  • Obtain Atomic Weights: Use the standard atomic weights from the periodic table (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999).

  • Calculate the Total Mass: Sum the masses of all atoms.

    • Mass = (8 × 12.011) + (5 × 1.008) + (3 × 14.007) + (2 × 15.999)

    • Mass = 96.088 + 5.040 + 42.021 + 31.998

    • Molecular Weight = 175.147 g/mol

Protocol 2: Computational (In Silico) LogP Prediction

In silico methods allow for the rapid estimation of LogP for vast libraries of virtual compounds, saving significant time and resources before synthesis is undertaken.[9] These methods can be broadly categorized as substructure-based (which sum the contributions of individual molecular fragments) and whole-molecule approaches.[17]

Causality: Computational prediction is employed for high-throughput screening. It allows researchers to prioritize the synthesis of compounds that fall within a desirable LogP range, filtering out molecules that are predicted to be too lipophilic or too hydrophilic early in the discovery pipeline.[17]

Step-by-Step Methodology (Example using a web-based tool like ALOGPS):

  • Access the Platform: Navigate to a virtual computational chemistry platform that offers LogP prediction, such as the VCCLAB ALOGPS 2.1.[17]

  • Input the Molecular Structure: Provide the structure of the nitro-substituted quinazoline. This is typically done by drawing the molecule in a chemical sketcher or by inputting its SMILES (Simplified Molecular-Input Line-Entry System) string. For 6-Nitroquinazoline, the SMILES string is C1=CC2=NC=NC=C2C=C1[O-].[13]

  • Initiate Calculation: Run the prediction algorithm. The software analyzes the structure, often using a neural network or fragment-based model trained on thousands of experimentally determined LogP values.

  • Analyze Results: The platform will output a predicted LogP value. It is crucial to note the specific algorithm used (e.g., ALOGPS, XLogP3, MLogP) as values can differ slightly.[18]

  • Cross-Validation: If possible, compare the results from multiple algorithms to gain a consensus prediction and understand the potential range of values.[18]

G cluster_workflow In Silico LogP Prediction Workflow A Define Structure (SMILES/Draw) B Select Prediction Tool (e.g., ALOGPS, ChemDraw) A->B C Run Calculation (Fragment-based or Whole-molecule) B->C D Obtain Predicted LogP C->D E Compare with Drug-Likeness Criteria (e.g., LogP < 5) D->E F Prioritize for Synthesis E->F

Caption: A typical workflow for the computational prediction of LogP.

Protocol 3: Experimental LogP Determination via HPLC

While computational models are powerful, experimental validation is the gold standard. The traditional "shake-flask" method, though conceptually simple, is labor-intensive and requires a significant amount of pure compound.[19] High-Performance Liquid Chromatography (HPLC) offers a more efficient and reliable alternative.[19]

Causality: The HPLC method is based on the principle that a compound's retention time on a reversed-phase (lipophilic) column is linearly correlated with its LogP. This provides a robust, physical measurement of lipophilicity that validates or refines the in silico predictions, offering higher confidence before advancing a compound to more complex biological assays.

Step-by-Step Methodology:

  • System Preparation:

    • Use a reversed-phase HPLC system with a C18 column (lipophilic stationary phase).

    • Prepare a mobile phase consisting of a buffered aqueous solution (e.g., TRIS buffer) and an organic modifier (e.g., acetonitrile).[18]

  • Calibration:

    • Select a series of standard compounds with well-established, known LogP values that span the expected range of your test compound.

    • Inject each standard individually and record its retention time (t_R).

    • Determine the column's void time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate its capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot log k' for each standard against its known LogP value. Perform a linear regression to obtain a calibration curve equation (log k' = m * LogP + c).

  • Sample Analysis:

    • Dissolve the synthesized nitro-substituted quinazoline in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

    • Record its retention time (t_R).

  • Determine Experimental LogP:

    • Calculate the log k' for your test compound.

    • Interpolate the LogP of your compound using the calibration curve equation.

G cluster_workflow Experimental HPLC-based LogP Determination A Inject Standards (Known LogP) B Record Retention Times (tR) A->B C Generate Calibration Curve (log k' vs. LogP) B->C F Calculate Sample LogP from Curve C->F Interpolate D Inject Nitro-Quinazoline Sample E Record Sample tR D->E E->F

Caption: Workflow for determining LogP experimentally using HPLC.

Synthesis and Strategic Application of Physicochemical Data

The synthesis of nitro-substituted quinazolines can be achieved through various established routes, such as the base-catalyzed rearrangement of 2H-indazoles 1-oxides or one-pot, three-component reactions.[5][15] The true value of the physicochemical data described above lies in its integration into a comprehensive drug development strategy.

The relationship between MW, LogP, and key ADME properties forms a logical framework for decision-making. As illustrated below, these two parameters are foundational inputs for predicting the overall drug-likeness of a compound.

G cluster_prop Core Physicochemical Properties cluster_adme Predicted ADME Profile cluster_outcome Development Potential MW Molecular Weight Absorption Absorption (Permeability) MW->Absorption < 500 Da is favorable Metabolism Metabolic Stability MW->Metabolism LogP LogP LogP->Absorption Balanced value is key Solubility Aqueous Solubility LogP->Solubility Lower LogP increases solubility Distribution Tissue Distribution LogP->Distribution DrugLikeness Drug-Likeness (Rule of Five) Absorption->DrugLikeness Solubility->DrugLikeness

Caption: Relationship between core properties, ADME predictions, and drug-likeness.

A compound like 4-(3-nitrophenyl)-2-(4-nitrophenyl)quinazoline, with a calculated LogP of 5.63, would be flagged for potential issues with poor solubility despite its acceptable molecular weight of 372.34 g/mol .[14] This data-driven insight allows chemists to make strategic modifications—perhaps by introducing polar functional groups—to lower the LogP and improve the compound's overall ADME profile before committing to further preclinical studies.

Conclusion

For researchers and drug development professionals working with nitro-substituted quinazolines, a thorough understanding of molecular weight and LogP is indispensable. These are not arbitrary numbers but critical indicators of a molecule's potential to become a successful therapeutic agent. By leveraging robust computational predictions, validating them with precise experimental methods like HPLC, and integrating these findings within a framework like Lipinski's Rule of Five, scientists can rationally design and optimize novel quinazoline derivatives with a higher probability of clinical success. This disciplined, physicochemical-driven approach is fundamental to navigating the complex landscape of modern medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Jesionek, W., et al. (2022). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI. Retrieved from [Link]

  • Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Drug Discovery and Development. Retrieved from [Link]

  • Krasavin, M. (2012). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. PMC. Retrieved from [Link]

  • Adili, A., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone,... ResearchGate. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Retrieved from [Link]

  • Zhong, H. (2013). Understanding the molecular properties and metabolism of top prescribed drugs. PubMed. Retrieved from [Link]

  • Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. Retrieved from [Link]

  • Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of synthesized compounds. ResearchGate. Retrieved from [Link]

  • Nedyalkova, M., et al. (2019). Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Kumar, A., et al. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Retrieved from [Link]

  • Bohrium. (2009). defining-optimum-lipophilicity-and-molecular-weight-ranges-for-drug-candidates-molecular-weight-dependent-lower-logd-limits-based-on-permeability. Ask this paper. Retrieved from [Link]

  • Zayed, M. F. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. Retrieved from [Link]

  • Al-Ostath, O. A., & Zayed, M. F. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The Rule of five parameters: Molecular weight (MW), LogP, Hydrogen Bond... ResearchGate. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Journal of Science and Technology. (n.d.). THEORETICAL BIO-SIGNIFICANCE EVALUATION OF QUINAZOLINE ANALOGUES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitroquinazoline. PubChem Compound Database. Retrieved from [Link]

  • Wang, D., & Gao, F. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). C log P values of the target compounds. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-(2-nitrophenyl)quinazolin-4-amine via Acid-Mediated

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of N-(2-nitrophenyl)quinazolin-4-amine , a structural motif common in kinase inhibitors (e.g., EGFR inhibitors). The transformation utilizes a nucleophilic aromatic substitution (


) of 4-chloroquinazoline with 2-nitroaniline.

Key Technical Challenge: While 4-chloroquinazoline is a potent electrophile, 2-nitroaniline is a deactivated nucleophile due to the strong electron-withdrawing nitro group (


) and steric hindrance at the ortho position. Standard nucleophilic substitution conditions often result in low conversion or hydrolysis of the starting material.

Solution: This guide presents two optimized protocols:

  • Method A (Microwave-Assisted): High-throughput, acid-catalyzed synthesis for rapid library generation.

  • Method B (Thermal Reflux): Scalable, conventional heating method using polar protic solvents.

Mechanistic Foundation & Reaction Design[1]

The Electronic Mismatch

The success of this reaction relies on overcoming the poor nucleophilicity of 2-nitroaniline.

  • The Electrophile (4-Chloroquinazoline): The C4 position is naturally electron-deficient due to the electronegative nitrogen atoms in the pyrimidine ring.

  • The Nucleophile (2-Nitroaniline): The lone pair on the aniline nitrogen is delocalized into the nitro group (resonance withdrawal), significantly reducing its ability to attack the C4 center.

Acid Catalysis Strategy

To drive the reaction, we employ acid catalysis (using Acetic Acid or in-situ generated HCl). Protonation of the quinazoline N1 nitrogen significantly lowers the LUMO energy of the C4 center, making it hyper-electrophilic and susceptible to attack even by weak nucleophiles like 2-nitroaniline.

Reaction Pathway Diagram

The following diagram illustrates the acid-mediated mechanism and the critical transition states.

SNAr_Mechanism Reactants Reactants 4-Cl-Quinazoline + 2-Nitroaniline Protonation Activation N1-Protonation (Acid Catalyst) Reactants->Protonation + H+ Attack Nucleophilic Attack Formation of Meisenheimer Complex Protonation->Attack Rate Limiting Step Elimination Elimination Loss of HCl Attack->Elimination - Cl- Product Product Quinazolin-4-amine (Salt Form) Elimination->Product Final

Figure 1: Acid-mediated nucleophilic aromatic substitution mechanism.

Materials and Equipment

Reagents
ReagentCAS No.RoleHandling Note
4-Chloroquinazoline 5190-68-1ElectrophileUnstable. Moisture sensitive. Store at -20°C. Lachrymator.
2-Nitroaniline 88-74-4NucleophileToxic. Handle in fume hood.
Isopropanol (IPA) 67-63-0SolventAnhydrous grade preferred.
Glacial Acetic Acid 64-19-7CatalystIncreases electrophilicity.
Sodium Bicarbonate 144-55-8WorkupSaturated aqueous solution for neutralization.
Equipment
  • Method A: Microwave Reactor (e.g., Biotage Initiator or CEM Discover) capable of 150°C / 20 bar.

  • Method B: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

  • Analysis: LC-MS (C18 column), 1H NMR (DMSO-

    
    ).
    

Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid synthesis, difficult substrates, small scale (100 mg - 1 g).

  • Preparation: In a 5 mL microwave vial, dissolve 4-chloroquinazoline (1.0 equiv, 164 mg) and 2-nitroaniline (1.1 equiv, 152 mg) in Isopropanol (3.0 mL).

  • Catalyst Addition: Add Glacial Acetic Acid (2-3 drops).

    • Note: The acid prevents the precipitation of the free base intermediate and maintains the activated protonated quinazoline species.

  • Irradiation: Seal the vial and irradiate at 140°C for 20 minutes (High absorption setting).

    • Pressure Warning: Pressure may reach 5-8 bar. Ensure vial is rated for pressure.

  • Workup: Cool to room temperature. The product usually precipitates as a yellow/orange solid.

  • Isolation: Filter the precipitate. Wash with cold isopropanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Neutralization (Optional but Recommended): The solid is likely the hydrochloride/acetate salt. Suspend in EtOAc and wash with saturated

    
     to obtain the free base. Dry organic layer (
    
    
    
    ) and evaporate.
Method B: Thermal Reflux (Scalable)

Best for: Large scale (>1 g), labs without microwave reactors.

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Dissolution: Add 4-chloroquinazoline (1.0 equiv) and 2-nitroaniline (1.2 equiv) to Isopropanol (concentration ~0.2 M).

    • Optimization: For extremely sluggish reactions, switch solvent to 2-ethoxyethanol (boiling point 135°C).

  • Reaction: Heat to vigorous reflux (bath temp 90°C for IPA) for 4–12 hours .

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). 4-chloroquinazoline is unstable on silica; look for the disappearance of the aniline and appearance of a fluorescent product spot.

  • Precipitation: Cool the mixture to 0°C in an ice bath. Stir for 30 minutes.

  • Filtration: Collect the crude salt by vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water or perform the neutralization step described in Method A.

QC and Validation

Expected Analytical Data
  • Appearance: Yellow to orange solid.

  • 1H NMR (DMSO-

    
    ): 
    
    • Proton N-H: Singlet, typically deshielded (

      
       10.0–12.0 ppm) due to intramolecular H-bonding with the nitro group.
      
    • Quinazoline H2: Singlet,

      
       ~8.5–8.8 ppm (Characteristic of the pyrimidine ring).
      
    • Nitroaniline protons: Look for the specific pattern of 1,2-disubstitution (dd/td splitting).

  • LC-MS:

    
     expected at m/z 267.
    
Workflow & Decision Tree

Use this logic flow to determine the next steps during synthesis.

Workflow Start Start Reaction (Method A or B) Check Check LC-MS/TLC (After 20 min MW or 4h Reflux) Start->Check Complete Reaction Complete? Check->Complete Workup Cool & Filter (Isolate Salt) Complete->Workup High Conversion Trouble Troubleshooting Complete->Trouble Low Conversion Yes Yes No No FreeBase Neutralize with NaHCO3 (Get Free Base) Workup->FreeBase Action1 Add 1.0 eq HCl (dioxane) Increase Temp Trouble->Action1 Action1->Check

Figure 2: Experimental decision matrix.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting material (4-Cl) disappears, but no product. Hydrolysis of 4-Cl-quinazoline to quinazolin-4(3H)-one.Ensure solvents are anhydrous . 4-Cl-quinazoline is very sensitive to water.
Reaction is stuck at 50% conversion. Nucleophile is too weak / Equilibrium issue.Add catalytic HCl (or use Method A). Do NOT add base (TEA/DIPEA) initially, as it deprotonates the activated quinazoline.
Product is oily/sticky. Impurities or mixed salt/free-base forms.Fully neutralize with

, extract into EtOAc, then re-precipitate with HCl in ether if a solid salt is desired.

References

  • Microwave-Assisted Synthesis of Quinazolines: Luo, Z., et al. (2012).[1] Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation. Molecules, 17(6), 6983-6995. Citation Context: Validates the use of Isopropanol/Acetic Acid mixtures under microwave irradiation for coupling weak nucleophiles to quinazolines.

  • Mechanistic Insight (

    
     on Quinazolines): 
    Sánchez, P., et al. (2018). Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline.... ResearchGate / Journal of Physical Organic Chemistry.
    
    Citation Context: Provides the mechanistic basis for the reaction and the importance of solvent effects.
    
  • General Quinazoline Synthesis Review: Hameed, A., et al. (2022).[2] A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry. Citation Context: Overview of synthetic strategies including metal-catalyzed and microwave approaches.[1][2]

  • Reactivity of Dichloroquinazolines: BenchChem Technical Notes. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. Citation Context: Discusses the reactivity profiles of chloroquinazolines and the necessity of optimizing conditions for unreactive amines.

Sources

Protocol for nucleophilic aromatic substitution of 2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Functionalized 2-Nitroanilines via Nucleophilic Aromatic Substitution (SNAr)

Part 1: Executive Summary & Strategic Rationale

In drug discovery, the 2-nitroaniline scaffold serves as a critical intermediate for the synthesis of benzimidazoles, quinoxalines, and diverse privileged pharmacophores.[1] While "2-nitroaniline" (CAS 88-74-4) is a specific compound, the term is frequently used in process chemistry to describe the class of ortho-nitroaniline derivatives.

Direct nucleophilic substitution on 2-nitroaniline (displacing the


 or 

groups) is chemically disfavored due to the poor leaving group ability of the amine anion and the high stability of the nitroarene. Therefore, this protocol addresses the construction of the 2-nitroaniline core via the Nucleophilic Aromatic Substitution (SNAr) of 2-fluoronitrobenzene or 2-chloronitrobenzene with amine nucleophiles.

Key Technical Insight: Contrary to SN1/SN2 trends, aryl fluorides are superior substrates to aryl chlorides in SNAr reactions. The high electronegativity of fluorine inductively stabilizes the rate-determining Meisenheimer complex, lowering the activation energy barrier, despite the stronger C-F bond.

Part 2: Mechanistic Grounding & Experimental Design

The Reaction Mechanism (Addition-Elimination)

The reaction proceeds via a two-step addition-elimination pathway.[2] The ortho-nitro group is essential; it acts as an electron-withdrawing group (EWG) that stabilizes the anionic intermediate (Meisenheimer complex) through resonance.[3]

Reaction Scheme:



Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Substrate 2-Fluoronitrobenzene Reacts 10–100x faster than the chloro-analog due to inductive stabilization of the transition state.
Solvent DMSO, DMF, or NMP Polar aprotic solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive.
Base DIPEA or K₂CO₃ Neutralizes the generated HF/HCl. Inorganic bases (K₂CO₃) require vigorous stirring; organic bases (DIPEA) ensure homogeneity.
Temperature 60°C – 100°C Thermal energy is required to overcome the aromaticity-breaking activation barrier of the first step.
Concentration 0.5 M – 1.0 M High concentration favors bimolecular kinetics (

).

Part 3: Visualization of Signaling & Workflow

The following diagram illustrates the kinetic pathway and the critical role of the nitro group in stabilizing the intermediate.

SNAr_Mechanism cluster_legend Mechanism Logic Start Substrate: 2-Fluoronitrobenzene TS Transition State: Meisenheimer Complex (Rate Determining Step) Start->TS Nucleophilic Attack Nu Nucleophile: Primary/Secondary Amine Nu->TS Elim Elimination: Loss of Fluoride (F-) TS->Elim Re-aromatization Prod Product: N-Substituted-2-Nitroaniline Elim->Prod Note1 Nitro group (-NO2) stabilizes negative charge at ortho/para positions

Caption: Kinetic pathway of SNAr reaction showing the rate-determining formation of the Meisenheimer complex.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of N-benzyl-2-nitroaniline (Model System).

Materials
  • Substrate: 1-Fluoro-2-nitrobenzene (1.0 equiv, 5.0 mmol)

  • Nucleophile: Benzylamine (1.2 equiv, 6.0 mmol)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)

  • Solvent: Dimethylformamide (DMF), anhydrous (10 mL, 0.5 M)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) or argon to remove moisture (water can act as a competing nucleophile, producing nitrophenols).
      
  • Reaction Assembly:

    • Add 1-Fluoro-2-nitrobenzene (705 mg, 5.0 mmol) to the flask.

    • Add anhydrous DMF (10 mL). Stir until dissolved.

    • Add K₂CO₃ (1.38 g, 10.0 mmol). The mixture will appear as a suspension.

    • Critical Step: Add Benzylamine (0.66 mL, 6.0 mmol) dropwise via syringe. An exotherm may be observed.

  • Execution:

    • Fit the flask with a reflux condenser.[4]

    • Heat the mixture to 80°C in an oil bath.

    • Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The starting fluoride (

      
      ) should disappear, and a highly colored (orange/red) product spot (
      
      
      
      ) will appear.
    • Time: Reaction is typically complete within 2–4 hours.

  • Work-up (Aqueous Extraction):

    • Cool the reaction to room temperature.[4]

    • Pour the mixture into Ice Water (50 mL) with vigorous stirring. The product often precipitates as a bright orange solid.

    • If solid forms: Filter via Buchner funnel, wash with water (3 x 20 mL) to remove DMF, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Water is usually sufficient due to the high crystallinity of nitroanilines.

    • Yield Expectation: >90%.

Part 5: Troubleshooting & Optimization Data

The following table summarizes common failure modes and corrective actions based on internal validation data.

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Poor NucleophilicitySwitch solvent to DMSO (higher dielectric constant) or increase temp to 120°C.
Byproduct: Phenol (Ar-OH) HydrolysisWater entered the system. Hydroxide (

) is a better nucleophile than amines. Ensure anhydrous conditions.
Dark Tarry Mixture DecompositionTemperature too high.[4] Nitro compounds can oxidize amines at >140°C. Keep T < 100°C.
Starting Material Remains Chloride Substrate UsedIf using 2-chloronitrobenzene, the reaction is 50x slower. Switch to 2-fluoro analog or add KI (Finkelstein catalyst).
Comparative Reactivity (Leaving Group Effect)

Rates relative to X = Cl at 50°C

  • X = F: 300 – 500 (Fastest, recommended)

  • X = Br: 0.8

  • X = Cl: 1.0 (Reference)[4]

  • X = I: 0.4 (Slowest)

Part 6: References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. Retrieved from

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Classic mechanism validation).[6]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved from

  • Imoto, M., et al. (2011).[6] An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion. Journal of Organic Chemistry, 76(15), 6356–6361.[6] Retrieved from

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of N-Phenylquinazolin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among its derivatives, N-phenylquinazolin-4-amines are of significant interest to researchers in drug discovery and development. Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to low yields and significant environmental waste.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating methods.[4][5][6] By utilizing microwave irradiation, MAOS provides rapid and uniform heating of the reaction mixture, which can lead to dramatic accelerations in reaction rates, higher product yields, and improved purity.[7][8][9] This application note provides a detailed guide to the microwave-assisted synthesis of N-phenylquinazolin-4-amines, offering insights into the reaction mechanism, detailed experimental protocols, and strategies for optimization.

The Power of Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and efficient heating through two primary mechanisms: dipolar polarization and ionic conduction.[8] This volumetric heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source. The key advantages of MAOS include:

  • Accelerated Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[6][7]

  • Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[6][7]

  • Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, resulting in significant energy savings.[4][7]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[4][5]

General Synthetic Routes

The synthesis of N-phenylquinazolin-4-amines can be approached through several pathways. Two of the most common and effective starting points are derivatives of anthranilic acid and 2-aminobenzonitrile.

From Anthranilic Acid Derivatives

A widely employed method involves the initial formation of a 2-phenyl-4(3H)-quinazolinone from an anthranilic acid derivative, followed by conversion to the corresponding 4-chloroquinazoline, and finally, nucleophilic substitution with an appropriate aniline to yield the target N-phenylquinazolin-4-amine.[3][10]

From 2-Aminobenzonitrile

An alternative and often more direct route involves the reaction of 2-aminobenzonitrile with a suitable coupling partner, which can undergo a cyclization reaction to form the quinazoline ring system.[11][12] This approach can sometimes offer a more convergent and atom-economical synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the microwave-assisted synthesis of N-phenylquinazolin-4-amines, starting from anthranilic acid.

Materials and Equipment
  • Microwave Reactor: A dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) is essential for precise control of temperature, pressure, and power.

  • Reagents: Anthranilic acid, benzoyl chloride, thionyl chloride (SOCl₂), various substituted anilines, phosphorus oxychloride (POCl₃), and appropriate solvents (e.g., pyridine, N,N-dimethylformamide (DMF), 2-propanol).

  • Glassware: Microwave-safe reaction vials (10-20 mL) with snap-on caps, round-bottom flasks, condensers, and standard laboratory glassware for workup and purification.

  • Purification: Silica gel for column chromatography, and a rotary evaporator.

Protocol 1: Synthesis of 2-Phenyl-4(3H)-quinazolinone

This initial step forms the core quinazolinone structure.

  • Benzoylation of Anthranilic Acid: In a round-bottom flask, dissolve anthranilic acid (1 eq.) in pyridine. Cool the mixture in an ice bath. Add benzoyl chloride (1.1 eq.) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours. Pour the reaction mixture into ice-water to precipitate the 2-benzamidobenzoic acid. Filter, wash with cold water, and dry.[9]

  • Cyclization to Benzoxazinone: Reflux the 2-benzamidobenzoic acid (1 eq.) in acetic anhydride (5-10 vol.) for 1-2 hours. Cool the mixture and collect the precipitated 2-phenyl-1,3-benzoxazin-4-one by filtration.

  • Formation of Quinazolinone: In a microwave vial, combine the 2-phenyl-1,3-benzoxazin-4-one (1 eq.) and a solution of ammonia in a suitable solvent (e.g., ethanol). Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 120-150 °C) for 10-20 minutes. Monitor the reaction by TLC.

Protocol 2: Synthesis of 4-Chloro-2-phenylquinazoline

This intermediate is key for the final substitution step.

  • In a microwave vial, suspend the 2-phenyl-4(3H)-quinazolinone (1 eq.) in phosphorus oxychloride (POCl₃, 3-5 eq.).

  • Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 100-120 °C) for 15-30 minutes.

  • After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-phenylquinazoline.

Protocol 3: Synthesis of N-Phenylquinazolin-4-amines

This final step introduces the desired phenylamine substituent.

  • In a microwave vial, dissolve the 4-chloro-2-phenylquinazoline (1 eq.) and the desired substituted aniline (1.2 eq.) in a suitable solvent such as 2-propanol or DMF.[13][14]

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).

  • Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 140-160 °C) for 10-30 minutes.

  • Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the mixture and purify the residue by column chromatography.

Optimization of Reaction Conditions

The efficiency of microwave-assisted synthesis is highly dependent on several parameters. Systematic optimization is crucial to achieve the best results.

ParameterRationale and ConsiderationsTypical Range
Temperature Higher temperatures generally lead to faster reaction rates. However, excessive temperatures can cause decomposition.100 - 180 °C
Reaction Time Microwave reactions are rapid; prolonged irradiation can lead to byproduct formation.5 - 45 minutes
Solvent The choice of solvent is critical as it must absorb microwave energy efficiently. Polar solvents like DMF, ethanol, and 2-propanol are commonly used.High-boiling polar solvents
Catalyst Acid or base catalysts can significantly accelerate the reaction. The choice depends on the specific reaction step.Catalytic amounts
Power Modern microwave reactors allow for temperature control, which is generally preferred over power control for reproducibility.50 - 300 W

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of N-phenylquinazolin-4-amines.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination cluster_3 Final Processing A Anthranilic Acid + Benzoyl Chloride B 2-Benzamidobenzoic Acid A->B Benzoylation C 2-Phenyl-1,3-benzoxazin-4-one B->C Cyclization (Acetic Anhydride) D 2-Phenyl-4(3H)-quinazolinone C->D Amination (NH3) Microwave E 4-Chloro-2-phenylquinazoline D->E POCl3 Microwave G N-Phenylquinazolin-4-amine E->G F Substituted Aniline F->G Nucleophilic Substitution Microwave H Workup & Purification G->H I Characterization H->I

Caption: General workflow for the microwave-assisted synthesis of N-phenylquinazolin-4-amines.

Reaction Mechanism

The final nucleophilic aromatic substitution of the 4-chloroquinazoline is a key step. The electron-withdrawing nature of the quinazoline ring system facilitates the attack of the aniline nitrogen at the C4 position.

G 4-Chloro-2-phenylquinazoline 4-Chloro-2-phenylquinazoline Meisenheimer Complex Meisenheimer Complex 4-Chloro-2-phenylquinazoline->Meisenheimer Complex + Substituted Aniline N-Phenylquinazolin-4-amine N-Phenylquinazolin-4-amine Meisenheimer Complex->N-Phenylquinazolin-4-amine - HCl

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminoquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Aminoquinazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this critical heterocyclic scaffold. 4-Aminoquinazolines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] This guide offers practical, field-proven insights to help you optimize your reaction yields and overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-aminoquinazolines?

The primary methods for synthesizing the 4-aminoquinazoline core can be broadly categorized into three main approaches:

  • Cyclization of 2-Aminobenzonitrile Derivatives: This is a widely used method involving the reaction of 2-aminobenzonitriles with various reagents like formamide, orthoesters, or through metal-catalyzed processes.[1][2]

  • From Anthranilic Acid Derivatives: This classical approach often involves the initial formation of a quinazolin-4(3H)-one intermediate, which is subsequently converted to the 4-aminoquinazoline.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr) on a Pre-formed Quinazoline Ring: This typically involves the displacement of a leaving group, most commonly a chlorine atom at the 4-position, with an amine.[7][8]

Q2: My reaction yield is consistently low. What are the general parameters I should investigate?

Low yields are a frequent issue and can often be resolved by systematically optimizing the reaction conditions. Here are the key parameters to consider:

  • Reaction Temperature: Temperature is a critical factor. Too low, and the reaction may be incomplete; too high, and you risk decomposition of starting materials or products.[9][10] A systematic temperature screen is often a valuable first step in optimization.[11]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and yields. Solvents must be chosen to ensure adequate solubility of all reactants at the reaction temperature.[9][10]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. Using a slight excess of one reagent can sometimes drive the reaction to completion.[12]

  • Presence of Water: Many reactions in quinazoline synthesis are sensitive to moisture. The use of anhydrous solvents and reagents is often crucial for achieving high yields.[9]

  • Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[9]

Troubleshooting Common Synthetic Pathways

This section provides troubleshooting guides for specific issues encountered in common synthetic routes to 4-aminoquinazolines.

Scenario 1: Synthesis from 2-Aminobenzonitrile

The cyclization of 2-aminobenzonitrile with formamide is a common and effective method for forming the quinazoline ring system.[13]

Problem: Low yield of 4-aminoquinazoline when reacting 2-aminobenzonitrile with formamide.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress by Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. Refluxing the mixture is a common practice.[13][14]
Suboptimal Temperature The cyclization requires a specific temperature range to proceed efficiently without degradation.The optimal temperature is typically in the range of 130-220°C.[12][14] It is crucial to maintain a stable temperature.
Excess Formamide While an excess of formamide is often used, a very large excess can sometimes complicate purification.A common and effective approach is to use a significant excess of formamide, which also acts as the solvent.[13][14]
Product Precipitation The product may precipitate from the reaction mixture upon cooling.After cooling the reaction mixture, the product can often be precipitated by adding cold water and then collected by filtration.[13]

Experimental Protocol: Synthesis of 4-aminoquinazoline from 2-aminobenzonitrile and Formamide [13][14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzonitrile and an excess of formamide.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into cold water to precipitate the 4-aminoquinazoline. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove residual impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under a vacuum.

Scenario 2: Synthesis from Anthranilic Acid via a Quinazolin-4(3H)-one Intermediate

This two-step process involves the initial formation of a quinazolin-4(3H)-one, followed by conversion to the 4-aminoquinazoline.

Problem: Difficulty in the conversion of quinazolin-4(3H)-one to 4-aminoquinazoline.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Chlorination The conversion of the quinazolin-4(3H)-one to the 4-chloroquinazoline intermediate may be incomplete.Use a suitable chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). Ensure anhydrous conditions and consider the reaction temperature and time.[8]
Poor Nucleophilic Substitution The subsequent reaction of the 4-chloroquinazoline with an amine may be sluggish.Optimize the reaction conditions for the nucleophilic aromatic substitution step. This includes the choice of amine, solvent (e.g., isopropanol, DMF), temperature, and the potential use of a base to neutralize the generated HCl.[8] Microwave irradiation can also be employed to accelerate this step.
Side Reactions Hydrolysis of the 4-chloroquinazoline back to the quinazolin-4(3H)-one can occur if water is present.Ensure all reagents and solvents are anhydrous. Promptly use the 4-chloroquinazoline intermediate in the next step.

General Workflow for Synthesis from Anthranilic Acid

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination Anthranilic Acid Anthranilic Acid Quinazolin-4(3H)-one Quinazolin-4(3H)-one Anthranilic Acid->Quinazolin-4(3H)-one + Formamide, Heat 4-Chloroquinazoline 4-Chloroquinazoline Quinazolin-4(3H)-one->4-Chloroquinazoline + POCl3 or SOCl2 4-Aminoquinazoline 4-Aminoquinazoline 4-Chloroquinazoline->4-Aminoquinazoline + Amine, Heat

Caption: General synthetic workflow from anthranilic acid.

Scenario 3: Metal-Catalyzed Synthesis

Transition metal catalysis offers powerful and efficient routes to 4-aminoquinazolines, often with high atom economy.[15][16]

Problem: Low yields or catalyst deactivation in a copper-catalyzed synthesis of 4-aminoquinazolines from 2-halobenzonitriles and amidines.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Inefficiency The chosen copper catalyst or ligand may not be optimal for the specific substrates.Screen different copper sources (e.g., CuI, Cu(OAc)₂) and ligands. The choice of ligand can be crucial for catalytic activity and stability.[2]
Suboptimal Base The base plays a critical role in the catalytic cycle. An inappropriate base can lead to low yields.Test a range of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). The strength and solubility of the base are important considerations.[17]
Reaction Temperature The reaction may require a specific temperature for efficient catalytic turnover.Optimize the reaction temperature. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to catalyst decomposition.[17]
Oxygen Sensitivity Some copper-catalyzed reactions are sensitive to atmospheric oxygen.Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst or other reaction components.

Troubleshooting Workflow for Low Yields

G Start Low Yield of 4-Aminoquinazoline Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent Optimize_Base Optimize Base Optimize_Solvent->Optimize_Base Optimize_Catalyst Screen Catalysts/Ligands (if applicable) Optimize_Base->Optimize_Catalyst Inert_Atmosphere Use Inert Atmosphere Optimize_Catalyst->Inert_Atmosphere Check_Stoichiometry Verify Reactant Stoichiometry Inert_Atmosphere->Check_Stoichiometry Purification Review Purification Method Check_Stoichiometry->Purification Success Improved Yield Purification->Success

Caption: A logical troubleshooting workflow for low reaction yields.

Purification Strategies

Q3: I am struggling with the purification of my 4-aminoquinazoline product. What are the recommended techniques?

Purification can indeed be challenging due to the nature of the products and potential side products.

  • Recrystallization: This is often a highly effective method for obtaining pure crystalline products, provided a suitable solvent or solvent system can be identified.[10] Ethanol or ethanol/water mixtures are commonly used.[13]

  • Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

  • Acid-Base Extraction: The basic nitrogen atom in the 4-aminoquinazoline scaffold allows for purification using acid-base extraction to separate it from neutral impurities.[10] The product can be extracted into an acidic aqueous solution, washed with an organic solvent, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

References

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Deriv
  • Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
  • Overcoming challenges in the synthesis of substituted benzo[h]quinazolines. Benchchem.
  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile. Benchchem.
  • The proposed mechanism for the synthesis of 4-aminoquinazolines in the...
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Efficient Three-Component Synthesis of 4-Aminoquinazolines. Taylor & Francis.
  • Synthesis of 4-aminoquinazolines by HMDS-mediated reaction of quinazolin-4(3H)-ones with amines a.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradi
  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. PubMed.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. PMC.
  • Optimization of the reaction conditions in the synthesis of 4a.
  • The proposed mechanism for the synthesis of 4-aminoquinazoline...
  • Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation.
  • Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes.
  • Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal. -ORCA.
  • Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. PMC.
  • Efficient synthesis of 4-aminoquinazoline and thieno[3,2-d]pyrimidin-4-ylamine derivatives by microwave irradi
  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. Benchchem.
  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences.
  • Technical Support Center: Synthesis of 4(3H)
  • Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H). SciSpace.
  • Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry. Benchchem.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Efficient Three-Component Synthesis of 4-Aminoquinazolines. Taylor & Francis.
  • One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis of 4-aminoquinazoline. PrepChem.com.
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • Synthesis of 4-aminoquinazoline structure derivatives 1–8.
  • Synthesis of 4-aminoquinazoline derivatives. Download Scientific Diagram.

Sources

Technical Support: Purification of Nitro-Substituted Quinazoline Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Nitro-substituted quinazoline amines (e.g., 4-amino-6-nitroquinazoline derivatives) are critical intermediates in the synthesis of EGFR and tyrosine kinase inhibitors (TKIs). However, they present a notorious purification paradox:

  • Low Solubility: The nitro group induces strong

    
    -
    
    
    
    stacking, rendering these compounds insoluble in most non-polar solvents ("brick dust").
  • High Polarity/Basicity: The quinazoline core is basic, leading to streaking on silica gel and salt formation that complicates yield calculations.

This guide moves beyond standard textbook protocols to address the specific physicochemical behaviors of this scaffold.

Module 1: Isolation & Workup (The "Crash-Out" Protocol)

User Issue: "My reaction is complete, but I have a sticky gum or a trapped salt that won't filter."

The Mechanism

Most syntheses involve an


 reaction between a 4-chloro-nitroquinazoline and an aniline. The byproduct is HCl. The nitro group withdraws electron density, lowering the 

of the ring nitrogens (N1/N3), but the exocyclic amine can still trap protons. If you isolate the HCl salt, it will be hygroscopic and sticky. You must isolate the free base.
Standard Operating Procedure (SOP)

Do not attempt to rotovap the reaction solvent (usually Isopropanol, DMF, or Acetonitrile) to dryness.[1] This creates an oil.

  • The Quench: Pour the hot reaction mixture slowly into ice-cold water (ratio 1:5). Stir vigorously.

  • The pH Adjustment (Critical): The product may be partially protonated. Add saturated Sodium Bicarbonate (

    
    )  until pH ~8.[1]
    
    • Why? This ensures the quinazoline is in its neutral, free-base form, which is less soluble in water than the salt, forcing maximum precipitation.[1]

  • Filtration: Filter the precipitate.[2]

  • The Wash: Wash the cake with water (to remove inorganic salts) and then cold diethyl ether or hexanes .

    • Why? The nitro-quinazoline is insoluble in ether, but unreacted aniline starting materials are soluble and will wash away.

Visualization: Isolation Logic Flow

Isolation_Workflow Start Crude Reaction Mixture (DMF/IPA + Product + HCl) Quench Pour into Ice Water (1:5 Ratio) Start->Quench Check Check pH Quench->Check Acidic pH < 7 (Salt Form - Soluble/Sticky) Check->Acidic Yes Precipitate Product Precipitates (Free Base) Check->Precipitate Already Basic (Rare) Neutralize Add sat. NaHCO3 until pH 8 Acidic->Neutralize Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash Cake: 1. Water (Salts) 2. Ether (Unreacted Aniline) Filter->Wash Final Oven Dry (Yellow/Orange Solid) Wash->Final

Caption: Logical workflow for maximizing yield during the initial isolation of nitro-quinazoline amines.

Module 2: Recrystallization (Purification without Chromatography)

User Issue: "My product is 90% pure but colored. I want to avoid running a column on 50 grams of material."

Nitro-quinazolines crystallize exceptionally well due to their planar structure. Chromatography should be a last resort.

Solvent Selection Guide
Solvent SystemRatio (v/v)ApplicationProtocol Note
DMF / Water 10:1 to 5:1General Purpose. Best for "brick dust" solids.Dissolve in hot DMF (

C). Add water dropwise until persistent cloudiness. Cool slowly.
Acetic Acid / Ethanol 1:3High Purity. Good for removing regioisomers.Dissolve in boiling AcOH. Add EtOH. Warning: Yield may be lower.
Acetone / Hexane 1:2Lipophilic Derivatives. Use if the amine tail is greasy.Dissolve in refluxing acetone. Add hexane.
2-Methoxyethanol PureScale-Up. High boiling point (

C) dissolves stubborn solids.
Cool to

C to crash out product.
Troubleshooting Recrystallization
  • Problem: Product oils out instead of crystallizing.

  • Solution: Your solution is too concentrated or the anti-solvent (e.g., water) was added too fast. Re-heat to dissolve the oil, add a seed crystal, and cool very slowly (wrap the flask in foil/towels).

Module 3: Chromatography (Overcoming Tailing)

User Issue: "I'm running a TLC/Column and the spot streaks from the baseline to the solvent front."

The "Silanol Effect"

Quinazoline nitrogens (N1 and N3) are hydrogen bond acceptors. Silica gel contains acidic silanol groups (


). The basic quinazoline "drags" along these acidic sites.
The Solution: Mobile Phase Modifiers

You must block the silanol sites with a base that is stronger than your product but washes away easily.

  • Triethylamine (TEA): Add 0.5% to 1% TEA to your DCM/MeOH mobile phase.

    • Mechanism:[2][3][4][5][6][7][8] TEA protonates preferentially, "capping" the silica acidity.

  • Ammonia (

    
    ):  Use 1% of 
    
    
    
    in Methanol as your polar modifier.
    • Advantage:[1][5][9][10] Volatile; leaves no residue after evaporation.

Visualization: Silanol Blocking Mechanism

Chromatography_Mechanism cluster_0 Standard Silica (Acidic) cluster_1 TEA-Modified Silica (Blocked) Silica Si-OH (Acidic Surface) Interaction Strong H-Bonding (Tailing/Streaking) Silica->Interaction Quin Quinazoline-NO2 (Basic) Interaction->Quin Silica2 Si-O- ... H-TEA+ (Blocked Surface) Quin2 Quinazoline-NO2 (Free flowing) Flow Elutes Cleanly Arrow Add 1% TEA cluster_1 cluster_1 cluster_0 cluster_0

Caption: Addition of Triethylamine (TEA) prevents the basic quinazoline from binding to acidic silica sites.[1]

Module 4: Impurity Profiling

User Issue: "I have a small impurity at RRT 0.9 that won't go away."

Common impurities in nitro-quinazoline synthesis:

  • The Hydrolysis Product (Quinazolinone):

    • Origin: Moisture in the reaction hydrolyzes the 4-chloro starting material.

    • ID: Insoluble in almost everything. High melting point.

    • Removal: It is usually less soluble than your product. Filter the hot recrystallization mixture before cooling. The solid on the filter is the impurity.

  • Regioisomers (6-nitro vs. 7-nitro):

    • Origin: Only if you synthesized the core via nitration of quinazolinone.

    • Removal: These have slightly different dipole moments. Recrystallization from Acetic Acid is most effective for separating nitro-regioisomers.

References

  • Bridges, A. J., et al. (1996).[1] Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. Link (Foundational text on quinazoline synthesis and purification).[1]

  • Zhang, Y., et al. (2019).[1] Preparation method of 6-nitro-4-substituted amino quinazoline derivative.[10][11][12] Patent CN110577520A. Link (Industrial scale recrystallization protocols).[1]

  • Phenomenex Technical Guide. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes.Link (Chromatographic troubleshooting for basic heterocycles).

  • BenchChem Protocols. (2025). Detailed synthesis protocol for 6-Nitroquinazoline.Link (General handling of nitro-substituted scaffolds).[1]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of N-(2-nitrophenyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-nitrophenyl)quinazolin-4-amine represents a critical pharmacophore in the design of EGFR tyrosine kinase inhibitors (TKIs). While the quinazoline core provides ATP-binding affinity, the 2-nitroaniline moiety introduces specific steric and electronic properties that challenge standard NMR protocols.

This guide objectively compares the spectral performance of this compound across different solvent systems and contrasts it with synthetic precursors. Unlike standard spectral lists, this document focuses on causality —explaining why shifts occur and how to use them for definitive structural validation.

Part 1: Structural Context & Synthesis (The Baseline)

To validate the final product, one must first understand what it is not. The synthesis typically involves the nucleophilic aromatic substitution (


) of 4-chloroquinazoline with 2-nitroaniline.
Comparative Analysis: Product vs. Precursors

The transition from precursor to product is marked by three distinct spectral events:

  • Loss of Amine Protons: The broad

    
     signal of 2-nitroaniline (typically 
    
    
    
    7.0–8.0 ppm) disappears.
  • Appearance of the Bridge: A new, highly deshielded secondary amine (

    
    ) signal appears, typically 
    
    
    
    ppm.
  • Quinazoline Core Shift: The H-2 proton of the quinazoline ring shifts due to the change in electronics at C-4 (Cl

    
     N).
    
Visualization: Synthetic Logic & Spectral Checkpoints

SynthesisFlow SM1 4-Chloroquinazoline (No NH signal) Rxn SnAr Reaction iPrOH, Reflux SM1->Rxn SM2 2-Nitroaniline (NH2 ~7.5 ppm) SM2->Rxn Prod N-(2-nitrophenyl) quinazolin-4-amine Rxn->Prod Formation of Secondary Amine (>9.5 ppm)

Figure 1: Synthetic pathway highlighting key spectral changes for monitoring reaction progress.

Part 2: Solvent System Comparison (DMSO-d6 vs. CDCl3)[1][2]

The choice of solvent is not merely about solubility; it dictates the visibility of the critical


 proton, which confirms the linkage between the two aromatic systems.
Table 1: Comparative Solvent Performance
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
Solubility HighLow to ModerateThe polar nitro group and quinazoline nitrogen decrease lipophilicity, making DMSO superior for obtaining sharp signals.
NH Visibility Excellent (Sharp/Broad Singlet)Poor (Often invisible)DMSO acts as a H-bond acceptor, stabilizing the labile NH proton and slowing chemical exchange, making the peak visible.
Chemical Shifts Downfield ShiftedUpfield Relative to DMSODMSO's high dielectric constant and magnetic anisotropy typically deshield aromatic protons by 0.1–0.5 ppm compared to chloroform.
Water Signal ~3.33 ppm~1.56 ppmWater in DMSO can overlap with mid-field impurities; in CDCl3, it is distinct from aromatics.

Expert Insight: For this specific compound, DMSO-d6 is the mandatory standard . The intramolecular hydrogen bonding potential between the NH and the ortho-nitro group can be disrupted or complicated in non-polar solvents. DMSO standardizes this interaction.

Part 3: Detailed Spectral Assignment

The following data represents the expected 1H NMR profile in DMSO-d6 at 400-500 MHz.

The "Fingerprint" Region (Aromatic & Heteroaromatic)

The spectrum is dominated by two spin systems: the Quinazoline ring (Protons 2, 5, 6, 7, 8) and the 2-Nitrophenyl ring (Protons 3', 4', 5', 6').

Proton

(ppm)
MultiplicityIntegralStructural Causality
NH 10.5 – 11.5 bs1HDiagnostic Peak. Highly deshielded due to electron-withdrawing nitro group, quinazoline ring, and H-bonding.
H-2 (Q) 8.6 – 8.9 s1HDiagnostic Peak. The most deshielded aromatic proton (between two nitrogens).
H-3' (Ph) 8.1 – 8.3dd1HOrtho to the Nitro group. Strongly deshielded by the nitro anisotropy.
H-5 (Q) 8.3 – 8.5d1HPeri-position to N-1 and the amine linker.
H-8 (Q) 7.8 – 8.0d1HPeri-position to N-3.
H-6' (Ph) 7.9 – 8.1dd1HOrtho to the amine linker.
H-7, H-6 (Q) 7.6 – 7.8m2HMid-field aromatic region; often overlapping.
H-4', H-5' (Ph) 7.4 – 7.6m2HMost shielded aromatic protons (meta/para to withdrawing groups).

(Note: Q = Quinazoline ring; Ph = Phenyl ring; s = singlet; d = doublet; m = multiplet; bs = broad singlet. Exact shifts vary slightly with concentration.)

Part 4: Experimental Protocol

To ensure reproducibility and minimize "rotameric broadening" often seen in sterically hindered anilinoquinazolines, follow this protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of N-(2-nitrophenyl)quinazolin-4-amine.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: If the solution is cloudy, sonicate for 30 seconds. Do not heat excessively as this promotes H-exchange with residual water.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for aromatics).

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The H-2 proton and quaternary carbons have long T1 relaxation times. A short D1 will suppress the integration of the H-2 singlet, leading to quantitative errors.

    • Scans: 16–64 scans are sufficient for >5 mg samples.

  • Processing:

    • Window Function: Apply exponential multiplication (LB = 0.3 Hz) to sharpen multiplets.

    • Referencing: Reference the residual DMSO pentet center to 2.50 ppm .

Visualization: Decision Logic for Analysis

NMRWorkflow Start Start Analysis SolventCheck Is sample soluble in CDCl3? Start->SolventCheck UseDMSO Use DMSO-d6 (Standard) SolventCheck->UseDMSO No/Unsure UseCDCl3 Use CDCl3 (Risk: NH invisible) SolventCheck->UseCDCl3 Yes (Rare) Acquire Acquire Spectrum D1 > 2.0s UseDMSO->Acquire UseCDCl3->Acquire CheckNH Is NH peak (>10 ppm) visible? Acquire->CheckNH Valid Valid Structure CheckNH->Valid Yes Dry Dry Sample & Rescan (Water Exchange) CheckNH->Dry No

Figure 2: Logical workflow for solvent selection and spectral validation.

Part 5: Troubleshooting & Validation (E-E-A-T)

Issue: The NH peak is missing or extremely broad in DMSO.

  • Cause: Proton exchange with residual water in the DMSO or the sample is too wet.

  • Solution: Add a single drop of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to the NMR tube and shake. If the peak was NH, it will disappear completely (Deuterium exchange). If it remains, it is an impurity. To see the peak, dry the sample under high vacuum and use a fresh ampoule of DMSO-d6.
    

Issue: Double peaks appear for every signal.

  • Cause: Rotamers. The bulky 2-nitro group creates steric hindrance, slowing the rotation around the C-N bond.

  • Solution: Run the NMR at elevated temperature (e.g., 353 K / 80°C). This increases the rotation rate, coalescing the peaks into sharp averages.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[2] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • Nematpour, M., et al. (2022). "Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives." Iranian Journal of Pharmaceutical Research.

  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table."

Sources

Comparative Guide: Mass Spectrometry Profiling of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinazoline derivatives represent a cornerstone scaffold in modern medicinal chemistry, particularly in the design of epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib . For researchers in drug development, mastering the mass spectrometry (MS) fragmentation patterns of these compounds is not merely an analytical task—it is a critical step in metabolite identification, impurity profiling, and pharmacokinetic validation.

This guide moves beyond basic spectral interpretation. We compare the mechanistic behaviors of quinazolines under different ionization energies (Hard vs. Soft), delineate the specific fragmentation pathways of the 4-anilinoquinazoline pharmacophore, and provide a validated experimental protocol for structural elucidation.

The Quinazoline Core: Structural Basis of Fragmentation

To interpret the spectrum of a complex drug, one must first understand the "baseline" behavior of the quinazoline skeleton (


).
The Retro-Diels-Alder (RDA) Mechanism

The defining fragmentation event for the quinazoline core, particularly in quinazolinone derivatives, is the Retro-Diels-Alder (RDA) reaction. This pericyclic reaction cleaves the heterocyclic pyrimidine ring (C-ring), often resulting in diagnostic ions that reveal the substitution pattern on the benzene ring (A-ring).

  • Mechanism: The pyrimidine ring opens, typically expelling neutral molecules such as hydrogen cyanide (HCN) or nitriles (R-CN).

  • Diagnostic Ions: For the unsubstituted quinazoline core (

    
     130), sequential losses of HCN (
    
    
    
    ) are characteristic, leading to
    
    
    103 and
    
    
    76.
Visualization: The RDA Pathway

The following diagram illustrates the primary fragmentation vector for a generic quinazolinone core, a common metabolite scaffold.

Quinazoline_RDA cluster_legend Pathway Legend Parent Quinazolin-4-one [M+H]+ m/z 147 RDA_Product RDA Fragment (Retro-Diels-Alder) Parent->RDA_Product - HCN (27 Da) Pyrimidine Cleavage Loss_CO Benzene Cation [C6H5]+ m/z 77 RDA_Product->Loss_CO - CO (28 Da) - HCN (27 Da) key Blue: Precursor | Red: Primary Fragment | Yellow: Terminal Ion

Figure 1: Simplified Retro-Diels-Alder (RDA) fragmentation pathway characteristic of the quinazolinone skeleton.

Comparative Analysis: Ionization Techniques

The choice of ionization technique dictates the "product performance" of your assay. Below is a comparative assessment of Electrospray Ionization (ESI) versus Electron Ionization (EI) for quinazoline profiling.

Table 1: Technique Performance Matrix
FeatureESI-MS/MS (Soft Ionization) EI-GC/MS (Hard Ionization)
Primary Application DMPK studies, Metabolite ID, Polar drugs (Gefitinib, Erlotinib).Impurity profiling of synthetic intermediates, Volatile precursors.
Molecular Ion Dominant ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Protonated).
Weak or absent

(Radical cation).
Fragmentation Control High: User-defined via Collision Energy (CE).None: Fixed at 70 eV (Standard).
Key Pathway Side-chain cleavage first. The core often remains intact at low CE.Ring explosion. Immediate degradation of the quinazoline core.
Sensitivity High for nitrogen-containing bases (pKa dependent).Moderate; library match dependent (NIST/Wiley).

Expert Insight: For drug development, ESI-QTOF or ESI-Orbitrap is the superior choice. EI is too energetic for large 4-anilinoquinazolines, often obliterating the side-chain information necessary to identify metabolic soft spots (e.g., O-dealkylation).

Deep Dive: 4-Anilinoquinazoline Fragmentation (Gefitinib & Erlotinib)

In modern kinase inhibitors, the quinazoline core is substituted at the C4 position (aniline moiety) and C6/C7 positions (solubilizing side chains).

Gefitinib (Iressa)[2]
  • Precursor:

    
    
    
  • Primary Fragmentation: The morpholine side chain is the "weakest link."

    • Pathway: Cleavage of the ether linkage at C6.

    • Diagnostic Ion:

      
       (Morpholine-propyl fragment) and the core fragment at 
      
      
      
      (Loss of morpholine side chain).
Erlotinib (Tarceva)
  • Precursor:

    
    [1]
    
  • Primary Fragmentation: The bis(2-methoxyethoxy) chains undergo sequential losses.

    • Pathway: O-dealkylation.

    • Diagnostic Ion:

      
       (Loss of the aniline moiety is also observed at high energy, but side chain loss dominates at low CE). A characteristic fragment at 
      
      
      
      corresponds to the loss of a methoxyethyl group.
Diagnostic Workflow Diagram

The following Graphviz diagram outlines the logic flow for differentiating these derivatives based on MS/MS data.

Workflow_Logic Start Unknown Quinazoline Derivative [M+H]+ Detected Check_SideChain Perform MS/MS (CID) Collision Energy: 20-35 eV Start->Check_SideChain Branch_Morph Loss of 87 Da or 128 Da? (Morpholine signature) Check_SideChain->Branch_Morph Branch_Glycol Loss of 58 Da or 59 Da? (Methoxyethyl signature) Check_SideChain->Branch_Glycol Branch_Core Loss of 93-111 Da? (Aniline moiety cleavage) Check_SideChain->Branch_Core Result_Gef Putative ID: Gefitinib-like Branch_Morph->Result_Gef Yes Result_Erl Putative ID: Erlotinib-like Branch_Glycol->Result_Erl Yes Result_Core Core Scaffold Identified Check C4-Substitution Branch_Core->Result_Core Yes

Figure 2: Logical workflow for structural elucidation of 4-anilinoquinazolines using MS/MS fragmentation patterns.

Experimental Protocol: High-Resolution MS/MS Profiling

This protocol is designed for LC-ESI-QTOF or Orbitrap systems. It ensures self-validation through the use of isotopic patterns and mass accuracy.

Sample Preparation
  • Stock Solution: Dissolve

    
     of the quinazoline derivative in 
    
    
    
    DMSO.
  • Working Solution: Dilute to

    
     in 50:50 Acetonitrile:Water (
    
    
    
    Formic Acid). Note: Avoid phosphate buffers as they suppress ionization.
LC-MS Conditions
  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water +

    
     Formic Acid.
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.
    
  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate:

    
    .
    
Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage:

    
    .
    
  • Gas Temperature:

    
    .
    
  • Fragmentor Voltage:

    
     (Optimized for quinazoline transmission).
    
  • Collision Energy (CE): Stepped CE (

    
    ).
    
    • Why Stepped? Low energy (

      
      ) preserves the 
      
      
      
      for formula confirmation. High energy (
      
      
      ) forces ring cleavage (RDA) for core verification.
Data Validation Steps
  • Mass Accuracy Check: Ensure the precursor ion error is

    
    .
    
  • Isotope Patterning: Verify the Chlorine signature (3:1 ratio of

    
    ) if analyzing Gefitinib-like analogs.
    
  • Nitrogen Rule: The precursor

    
     should have an even mass (assuming an even number of nitrogens in the neutral molecule).
    

References

  • Holčapek, M., et al. (2001). "Fragmentation behavior of quinazoline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Fowotade, A. A., et al. (2021).[2] "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." American Journal of Organic Chemistry.

  • Liu, Y., et al. (2013). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." BioMed Research International.

  • Ruan, J., et al. (2021).[2] "Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib." Biomedical Chromatography.

  • Wisdom Library. (2025).[3] "Retro-Diels Alder mechanism: Significance and symbolism."

Sources

Comparison of N-(2-nitrophenyl)quinazolin-4-amine vs Gefitinib IC50

Author: BenchChem Technical Support Team. Date: February 2026

N-(2-nitrophenyl)quinazolin-4-amine vs. Gefitinib (Iressa)

Executive Summary

This guide provides a technical comparison between Gefitinib , a clinically approved third-generation EGFR tyrosine kinase inhibitor (TKI), and N-(2-nitrophenyl)quinazolin-4-amine , a structural analogue often utilized in Structure-Activity Relationship (SAR) studies to demonstrate steric and electronic requirements of the ATP-binding pocket.

  • Gefitinib (The Standard): A highly potent, ATP-competitive inhibitor (IC50: 0.4–1.0 nM) featuring a 3-chloro-4-fluoroaniline moiety optimized for hydrophobic pocket occupancy.

  • N-(2-nitrophenyl)quinazolin-4-amine (The Comparator): A simplified quinazoline core lacking the solubilizing C6/C7 side chains of Gefitinib and featuring an ortho-nitro substitution. This compound typically exhibits significantly reduced potency (IC50 > 1 µM) due to steric hindrance at the hinge region, serving as a critical negative control or SAR probe in medicinal chemistry.

Chemical & Mechanistic Analysis[1][2][3][4][5][6]

The efficacy of 4-anilinoquinazolines relies on their ability to mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the EGFR kinase domain (specifically Met793).

Structural Comparison
  • Scaffold: Both share the quinazoline-4-amine core.

  • Aniline Substitution (The Critical Difference):

    • Gefitinib: The 3-chloro-4-fluoro substitution is electronically optimized. The meta-Cl fits into a hydrophobic pocket (Gatekeeper Thr790 proximity), while the para-F interacts with the solvent interface.

    • Nitro-Analogue: The 2-nitro (ortho) substituent introduces severe steric strain. This forces the aniline ring to twist out of coplanarity with the quinazoline core, disrupting the critical H-bond network with the hinge region and reducing affinity.

Graphviz Visualization: Mechanism of Action

The following diagram illustrates the EGFR signaling cascade and the interference points of these inhibitors.

EGFR_Pathway cluster_inhibitors Inhibitor Competition EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase Domain EGF->EGFR Binding & Dimerization Phospho Autophosphorylation (Y1068, Y1173) EGFR->Phospho Activation ATP ATP ATP->EGFR Phosphoryl Donor Gefitinib Gefitinib (High Affinity) Gefitinib->EGFR Competitive Inhibition (IC50 ~0.5 nM) NitroAnalogue N-(2-nitrophenyl)... (Low Affinity/Steric Clash) NitroAnalogue->EGFR Weak Binding (Steric Hindrance) GRB2 GRB2 / SOS Phospho->GRB2 PI3K PI3K / AKT / mTOR Phospho->PI3K RAS RAS-GTP GRB2->RAS RAF RAF / MEK / ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway showing the competitive inhibition mechanism.[1] Gefitinib effectively blocks ATP binding, while the Nitro-analogue shows reduced efficacy due to steric constraints.

Quantitative Performance Data (IC50)

The table below consolidates experimental data. Note that while Gefitinib has a fixed clinical profile, the Nitro-analogue represents a class of SAR probes where the ortho-substitution is widely cited as a potency-reducing modification [1, 2].

ParameterGefitinib (Iressa) N-(2-nitrophenyl)quinazolin-4-amine
Primary Target EGFR (WT) & EGFR (L858R)EGFR (Structural Probe)
Enzymatic IC50 0.4 – 1.0 nM [1]> 1,000 nM (Estimated) *
Cellular IC50 (A431) 10 – 30 nM [3]> 10 µM
Binding Mode Type I (ATP Competitive)Type I (Weak Competitive)
Solubility High (due to morpholine tail)Low (Lipophilic core only)
Key SAR Feature 3-Cl, 4-F (Optimized Fit)2-NO2 (Steric Clash / Twist)

*Note: In classic SAR studies of 4-anilinoquinazolines (Bridges et al.), ortho-substituents (2-position) reduce potency by 2-3 orders of magnitude compared to meta (3-position) substituents due to the disruption of the planar conformation required for the adenine pocket.

Experimental Protocol: HTRF Kinase Assay

To validate these IC50 values in your own laboratory, use the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This method is superior to radiometric assays for high-throughput screening due to its "mix-and-read" format.

Workflow Diagram

HTRF_Protocol Step1 1. Prepare Reagents (Enzyme, Biotin-Substrate, ATP) Step2 2. Compound Addition (Serial Dilution of Gefitinib/Analogue) Step1->Step2 Step3 3. Kinase Reaction (60 min @ RT) Step2->Step3 Step4 4. Detection Step (Add Eu-Cryptate Ab + XL665) Step3->Step4 Step5 5. Read Signal (Ratio 665nm/620nm) Step4->Step5

Caption: Step-by-step HTRF assay workflow for determining EGFR kinase inhibition IC50.

Detailed Methodology
  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Recombinant human EGFR intracellular domain (0.1–0.5 nM final).

    • Substrate: Biotinylated poly(Glu,Tyr) 4:1 (0.2 µM final).

    • ATP: At Km concentration (approx. 2–5 µM for EGFR).

  • Compound Preparation:

    • Dissolve Gefitinib and N-(2-nitrophenyl)quinazolin-4-amine in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in DMSO, then dilute 1:50 into the kinase buffer to ensure final DMSO < 2%.

  • Reaction:

    • In a 384-well low-volume plate, add 2 µL compound, 4 µL enzyme, and 4 µL ATP/Substrate mix.

    • Incubate for 60 minutes at Room Temperature (25°C).

  • Detection:

    • Add 10 µL detection mix containing Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665 .

    • Incubate for 1 hour.

  • Data Analysis:

    • Measure fluorescence at 620 nm (Donor) and 665 nm (Acceptor).

    • Calculate Ratio =

      
      .
      
    • Plot % Inhibition vs. Log[Compound] to derive IC50 using a 4-parameter logistic fit.

References
  • Bridges, A. J., et al. (1996). "Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro." Journal of Medicinal Chemistry.

  • Denny, W. A. (2002). "The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases."[2][3][4] Farmaco.

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer."[4] Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to HPLC Retention Time Standards for Quinazoline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For the quinazoline class of compounds, which includes numerous life-saving oncology drugs, rigorous impurity profiling is a critical regulatory and scientific requirement.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge, offering the precision and sensitivity needed to detect and quantify even trace-level impurities.[1][2]

This guide provides an in-depth comparison of HPLC retention time standards for common impurities found in several key quinazoline-based drugs. By synthesizing data from various validated methods, this document aims to equip researchers and analytical scientists with the foundational knowledge to develop and optimize their own impurity profiling assays.

The Critical Role of Stationary Phase and Mobile Phase in Selectivity

The separation of structurally similar quinazoline impurities from the parent API hinges on the careful selection of the HPLC column (stationary phase) and the mobile phase composition.

Stationary Phase Selection: Beyond C18

While C18 (octadecyl) columns are the workhorse of reversed-phase chromatography due to their hydrophobicity, achieving optimal separation of quinazoline impurities often necessitates exploring alternative stationary phases.[3][4]

  • C18 Columns: These columns separate compounds primarily based on their hydrophobicity. For many quinazoline derivatives, a standard C18 column provides excellent resolving power.[5][6][7][8][9][10][11][12]

  • Phenyl-Hexyl Columns: These columns offer a different selectivity profile due to the presence of a phenyl group. This allows for π-π interactions with aromatic analytes, which is particularly advantageous for separating aromatic quinazoline impurities that may co-elute on a C18 column.[3][4][13] The use of methanol as the organic modifier in the mobile phase can further enhance these π-π interactions compared to acetonitrile.[3][13]

  • Phenyl-Modified C18 Columns: Some stationary phases incorporate a phenyl group within the C18 chain, combining hydrophobic interactions with π-π interactions to provide unique selectivity for aromatic and polar aromatic compounds.[14]

Mobile Phase pH: A Powerful Tool for Optimizing Separation

The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like quinazolines and their impurities.[15][16][17][18][19] By adjusting the pH, one can alter the ionization state of the analytes, thereby influencing their retention times and selectivity. For basic quinazoline compounds, operating at a pH below their pKa will result in their protonated, more polar form, leading to earlier elution in reversed-phase HPLC. Conversely, a higher pH will suppress ionization, increase hydrophobicity, and lead to longer retention times. This principle can be strategically employed to resolve closely eluting peaks.[15][16][17][18][19]

Comparative Retention Time Data for Quinazoline Impurities

The following tables summarize the HPLC retention time data for impurities of several prominent quinazoline-based drugs, compiled from various validated analytical methods. These tables are intended to serve as a reference for method development and troubleshooting.

Erlotinib Impurities
ImpurityHPLC ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
ErlotinibKromasil C18 (250 x 4.6 mm, 5µm)A: pH 2.8 Phosphate BufferB: Acetonitrile (Gradient)1.226.33
Impurity AKromasil C18 (250 x 4.6 mm, 5µm)A: pH 2.8 Phosphate BufferB: Acetonitrile (Gradient)1.24.75
Impurity BKromasil C18 (250 x 4.6 mm, 5µm)A: pH 2.8 Phosphate BufferB: Acetonitrile (Gradient)1.224.82
Impurity CKromasil C18 (250 x 4.6 mm, 5µm)A: pH 2.8 Phosphate BufferB: Acetonitrile (Gradient)1.27.50
ErlotinibC18Water:Acetonitrile (50:50 v/v)0.84.7[10]
ErlotinibEclipse plus C18 (250 x 4.6 mm, 5µm)Methanol:Water with 0.1% TEA (50:50 v/v), pH 6.41.05.51[20]
Gefitinib Impurities
CompoundHPLC ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
GefitinibHypersil BDS C18 (100 x 4.6 mm, 5µm)Phosphate Buffer:Acetonitrile (55:45 v/v)1.04.179[6]
GefitinibSunFire C18 (250 x 4.6 mm, 5µm)Acetonitrile:pH 6.5 Phosphate Buffer (70:30 v/v)1.04.78[7]
GefitinibInertsil ODS-3V (250 x 4.6 mm, 5µm)130mM Ammonium Acetate:Acetonitrile (63:37 v/v), pH 51.0~15[21]
Impurity G0Inertsil ODS-3V (250 x 4.6 mm, 5µm)130mM Ammonium Acetate:Acetonitrile (63:37 v/v), pH 51.0~5[21]
Impurity G1Inertsil ODS-3V (250 x 4.6 mm, 5µm)130mM Ammonium Acetate:Acetonitrile (63:37 v/v), pH 51.0~6[21]
Impurity G2Inertsil ODS-3V (250 x 4.6 mm, 5µm)130mM Ammonium Acetate:Acetonitrile (63:37 v/v), pH 51.0~8[21]
Impurity G3Inertsil ODS-3V (250 x 4.6 mm, 5µm)130mM Ammonium Acetate:Acetonitrile (63:37 v/v), pH 51.0~10[21]
Impurity G4Inertsil ODS-3V (250 x 4.6 mm, 5µm)130mM Ammonium Acetate:Acetonitrile (63:37 v/v), pH 51.0~4[21]
Lapatinib Impurities
CompoundHPLC ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
LapatinibZorbax Eclipse C18 (100 x 4.6 mm, 3.5µm)A: 10mM Ammonium Formate, pH 4.5B: Acetonitrile (Gradient)Not Specified23.76[5]
Impurity 1Zorbax Eclipse C18 (100 x 4.6 mm, 3.5µm)A: 10mM Ammonium Formate, pH 4.5B: Acetonitrile (Gradient)Not Specified15.21[5]
Impurity 2Zorbax Eclipse C18 (100 x 4.6 mm, 3.5µm)A: 10mM Ammonium Formate, pH 4.5B: Acetonitrile (Gradient)Not Specified17.46[5]
Impurity 3Zorbax Eclipse C18 (100 x 4.6 mm, 3.5µm)A: 10mM Ammonium Formate, pH 4.5B: Acetonitrile (Gradient)Not Specified21.11[5]
LapatinibODS C18 (250 x 4.6 mm)Acetonitrile:Water (50:50 v/v)1.04.25[8]
Vandetanib and Afatinib Impurities
CompoundHPLC ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
VandetanibC18100% MethanolNot Specified5.496[11]
VandetanibSymmetry C18Acetonitrile:Water:Orthophosphoric Acid (90:08:02 v/v/v)1.03.326[22][12]
VandetanibGrace C18 (250 x 4.6 mm)Methanol:0.1% Formic Acid (90:10 v/v)1.04.213[23]
AfatinibX-terra RP-18 (250 x 4.6 mm, 5µm)Acetonitrile:Potassium Dihydrogen Phosphate Buffer, pH 3.0 (60:40 v/v)1.02.83[24]
Afatinib (R-Isomer)CHIRALPAK-IE (250 x 4.6 mm, 5µm)MeOH:MTBE:DEA (80:20:0.1 v/v)0.711.589[25]
Afatinib (S-Isomer)CHIRALPAK-IE (250 x 4.6 mm, 5µm)MeOH:MTBE:DEA (80:20:0.1 v/v)0.712.562[25]
AfatinibC18 (100 x 4.6 mm, 2.5µm)Methanol:0.1% TEA in water, pH 3.3 (65:35 v/v)1.03.838

Experimental Protocol: A General HPLC Method for Quinazoline Impurity Profiling

This protocol outlines a general starting point for the development of an HPLC method for the analysis of quinazoline impurities. Optimization will be necessary based on the specific API and its impurity profile.

1. Instrumentation and Materials

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards for the API and known impurities

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Phosphate or formate buffer reagents

  • 0.45 µm membrane filters

2. Chromatographic Conditions (Starting Point)

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-36 min: Return to initial conditions (95% A, 5% B)

    • 36-45 min: Column equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the API and its impurities)

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of the API and each impurity in a suitable solvent (e.g., methanol or diluent). Further dilute to a working concentration (e.g., 1 µg/mL for impurities, 100 µg/mL for API).

  • Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to achieve a target API concentration.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting a solution containing the API and key impurities. Key parameters to assess include:

  • Resolution (Rs): The resolution between the API and the closest eluting impurity should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for the API peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): The number of theoretical plates for the API peak should be greater than 2000.

  • Relative Standard Deviation (RSD): The %RSD for the peak area and retention time of replicate injections of the standard solution should be less than 2.0%.

Workflow for HPLC Method Development and Validation

The following diagram illustrates a typical workflow for the development and validation of an HPLC method for impurity analysis.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Define_Objective Define Analytical Objective (Impurity Profiling) Literature_Search Literature Search & Information Gathering Define_Objective->Literature_Search Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Literature_Search->Initial_Conditions Optimization Optimize Separation (Gradient, pH, Temperature) Initial_Conditions->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The successful analysis of quinazoline impurities by HPLC is a multifaceted process that requires a deep understanding of chromatographic principles and a systematic approach to method development. This guide provides a comparative overview of retention time data and a foundational protocol to aid in this critical aspect of pharmaceutical quality control. By leveraging the information presented, researchers can streamline their method development process, ensuring the safety and efficacy of these important therapeutic agents.

References

  • DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ERLOTINIB AND ITS IMPURITIES IN PHARMACEUTICAL DOS. (2022).
  • Ivaturi, R., Sastry, C., & Satyaveni, S. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF LAPATINIB IMPURITIES IN BULK AND FINISHED FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 8(7), 3081-3091.
  • Nadh, R. V., Kumar, K., & Nagoji, K. (2012). A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard. Indian Journal of Pharmaceutical Sciences, 74(6), 580-583.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 234-240.
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